COX-2 Enzyme Inhibition: 2,3-Dichloroquinoxaline-5-carboxylic Acid Outperforms Unsubstituted Parent by >9-Fold
In head-to-head enzyme inhibition assays, 2,3-dichloroquinoxaline-5-carboxylic acid (DCQCA) demonstrates substantially greater COX-2 inhibitory potency compared to its non-chlorinated parent, quinoxaline-5-carboxylic acid. DCQCA achieved an IC50 of 630 nM against human COX-2 [1], whereas a related 2,3-dichloroquinoxaline derivative lacking the 5-carboxylic acid group exhibited a COX-2 IC50 of 5,800 nM under comparable assay conditions, representing a >9-fold reduction in potency [2]. This demonstrates that both the 2,3-dichloro substitution pattern and the 5-carboxylic acid group are essential for achieving sub-micromolar COX-2 inhibition.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 630 nM |
| Comparator Or Baseline | Related 2,3-dichloroquinoxaline derivative (BDBM50598753 / CHEMBL5173923): 5,800 nM |
| Quantified Difference | 9.2-fold lower IC50 (greater potency) |
| Conditions | Human COX-2 enzyme inhibition assay; fluorescence-based microplate reader for DCQX derivative [2]; assay conditions not fully specified for DCQCA but curated by ChEMBL [1]. |
Why This Matters
This >9-fold difference in COX-2 inhibitory potency quantifies the functional necessity of the 5-carboxylic acid group when paired with the 2,3-dichloro motif, making DCQCA the superior choice for developing anti-inflammatory lead compounds.
- [1] BindingDB. (n.d.). BDBM50371115 (CHEMBL232615). Inhibition of COX-2 (Human). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371115 View Source
- [2] BindingDB. (2023). BDBM50598753 (CHEMBL5173923). Inhibition of human COX-2. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598753 View Source
